Pyrazolo[1,5-a]pyrazin-3-ylmethanol
Description
Structural Context and Nomenclature of the Pyrazolo[1,5-a]pyrazine (B3255129) Scaffold
The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic heterocyclic system formed by the fusion of a pyrazole (B372694) ring and a pyrazine (B50134) ring. nih.gov This fusion results in a planar, aromatic structure with a unique distribution of nitrogen atoms, which imparts distinct chemical and physical properties. The nomenclature, "pyrazolo[1,5-a]pyrazine," indicates the fusion of a pyrazole ring to the 'a' face of a pyrazine ring, with the bond between the nitrogen at position 1 and the adjacent carbon of the pyrazole ring being shared with the pyrazine ring.
The numbering of the ring system follows established IUPAC conventions, which is crucial for unambiguously identifying substituted derivatives. The structural rigidity and the presence of multiple nitrogen atoms make the pyrazolo[1,5-a]pyrazine core an attractive scaffold for the design of molecules with specific three-dimensional orientations and hydrogen bonding capabilities.
Significance of Fused Nitrogen Heterocycles in Chemical Research
Fused nitrogen heterocycles are of paramount importance in chemical research, particularly in the realm of drug discovery and medicinal chemistry. wisdomlib.orgmdpi.com Their prevalence in a vast number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals, underscores their significance. mdpi.comrsc.org Approximately 60% of all unique small-molecule drugs approved by the FDA contain at least one nitrogen-containing heterocyclic ring. rsc.org
The significance of these scaffolds stems from several key features:
Biological Activity: The presence of nitrogen atoms allows for hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids, which is often a key determinant of pharmacological activity. mdpi.com
Structural Diversity: The fused ring systems provide a rigid and defined three-dimensional structure that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. nih.gov
Physicochemical Properties: The incorporation of nitrogen atoms into a heterocyclic ring influences its basicity, polarity, and solubility, which are critical parameters for drug-like properties. mdpi.com
Synthetic Versatility: A wide array of synthetic methodologies has been developed for the construction and modification of fused nitrogen heterocycles, enabling the creation of large and diverse chemical libraries for high-throughput screening. rsc.org
The diverse biological activities exhibited by fused nitrogen heterocycles include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a fertile ground for the development of new therapeutic agents. mdpi.comijsrtjournal.com
Specificity of Pyrazolo[1,5-a]pyrazin-3-ylmethanol as a Functionalized Pyrazolo[1,5-a]pyrazine
This compound is a specific derivative of the parent pyrazolo[1,5-a]pyrazine scaffold. Its defining feature is the presence of a hydroxymethyl group (-CH₂OH) at the 3-position of the fused ring system. This functionalization imparts specific characteristics to the molecule:
Increased Polarity: The hydroxyl group introduces a polar functional group, which can influence the molecule's solubility and its ability to participate in hydrogen bonding.
Reactive Handle: The primary alcohol functionality serves as a versatile synthetic handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to introduce a wide variety of other functional groups.
Potential for Biological Interactions: The hydroxymethyl group can act as a hydrogen bond donor or acceptor, potentially enhancing the binding affinity of the molecule to its biological target.
Comparative Analysis with Related Bicyclic Nitrogen Scaffolds in Academic Literature
The pyrazolo[1,5-a]pyrazine scaffold is one of many bicyclic nitrogen-containing heterocyclic systems that have been extensively studied in medicinal chemistry. A comparative analysis with other related scaffolds, such as imidazo[1,2-a]pyrazines and purines, reveals both similarities and key differences that influence their application in drug discovery.
| Scaffold | Structural Features | Key Applications and Biological Activities |
| Pyrazolo[1,5-a]pyrazine | Fused pyrazole and pyrazine rings. | Investigated as kinase inhibitors (e.g., JAK family kinases). google.com |
| Imidazo[1,2-a]pyrazine | Fused imidazole (B134444) and pyrazine rings. Isosteric with the pyrazolo[1,5-a]pyrazine scaffold. | Explored as selective negative modulators of AMPA receptors. nih.gov |
| Purine (B94841) | Fused pyrimidine (B1678525) and imidazole rings. A fundamental component of nucleic acids. | Analogues are widely used as anticancer and antiviral agents. researchgate.net |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | Fused pyrazole and pyrimidine rings. nih.gov | Derivatives exhibit a broad range of biological activities including anticancer and anti-inflammatory properties. mdpi.com Some have been developed into commercial drugs. encyclopedia.pub |
| Imidazo[1,2-a]pyridines | Fused imidazole and pyridine (B92270) rings. | Investigated for their potential in imaging peripheral benzodiazepine (B76468) receptors. nih.gov |
This table provides a comparative overview of different bicyclic nitrogen scaffolds.
The concept of isosterism, where one scaffold is structurally similar to another, is a powerful tool in medicinal chemistry. For instance, the replacement of the pyrazolo[1,5-a]pyrazine core with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold has been shown to improve pharmacokinetic properties in certain drug candidates. nih.gov Similarly, the structural analogy between the pyrazolo[1,5-a] wisdomlib.orgnih.govencyclopedia.pubtriazine scaffold and the purine system has been exploited to develop bioactive agents that target purine-binding sites. researchgate.net
Structure
3D Structure
Properties
CAS No. |
1698178-98-1 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazin-3-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-4,11H,5H2 |
InChI Key |
FPZSBKMRTSNZPD-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C(C=N2)CO)C=N1 |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)C=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrazolo 1,5 a Pyrazin 3 Ylmethanol and Its Derivatives
Strategies for the Construction of the Pyrazolo[1,5-a]pyrazine (B3255129) Ring System
The formation of the fused pyrazolo[1,5-a]pyrazine core is a critical step in the synthesis of the target compound. Various strategies, including cyclization, annulation, and multi-component reactions, have been developed to achieve this.
Cyclization Approaches for Pyrazolo[1,5-a]pyrazine Core Formation
Cyclization reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines, a related and well-studied class of compounds. These strategies often involve the initial formation of a pyrazole (B372694) ring followed by the construction of the fused pyrimidine (B1678525) ring. nih.gov A common method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov The 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is then followed by cyclization to form the fused ring system. nih.gov These reactions are typically carried out under acidic or basic conditions and can be facilitated by catalysts. nih.gov
For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov The choice of substituents on the pyrazole ring and the nature of the dicarbonyl compound can influence the reaction's regioselectivity. nih.gov
Annulation Reactions in Pyrazolo[1,5-a]pyrazine Synthesis
Annulation reactions provide another powerful route to the pyrazolo[1,5-a]pyrazine scaffold. These reactions involve the fusion of a new ring onto a pre-existing one. For example, a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) has been reported to proceed through the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, ultimately leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. enamine.net These products can then be used to construct a new pyridine (B92270) ring, forming a pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. enamine.net
Ruthenium-catalyzed C–H/N–H annulation of pyrazole derivatives with alkynes has also been demonstrated for the synthesis of pyrazolo[5,1-a]isoquinolines, a related fused heterocyclic system. researchgate.net This highlights the potential of transition-metal-catalyzed annulation strategies for accessing diverse pyrazolo-fused heterocycles.
Multi-component Reaction Pathways to Pyrazolo[1,5-a]pyrazine Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrazolo[1,5-a]pyrazines in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov
One such example is the Rh(III)-catalyzed three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, which yields a diverse range of pyrazolo[1,5-a]pyrimidines under microwave heating. nih.gov Another approach involves an iodine-catalyzed pseudo-multicomponent reaction of aroylacetonitriles and sulfonyl hydrazine. nih.gov Palladium-catalyzed MCRs have also been employed to form the fused pyrimidine ring. nih.gov Furthermore, a one-pot, three-component reaction of amino pyrazoles, chalcones, and sodium iodide has been developed to synthesize 3-iodo pyrazolo[1,5-a]pyrimidines. thieme-connect.de
Table 1: Examples of Multi-component Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Catalyst/Promoter | Reactants | Product | Reference |
| Rh(III) | 3-Aminopyrazoles, Aldehydes, Sulfoxonium ylides | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Iodine | Aroylacetonitriles, Sulfonyl hydrazine | 2,5-Diaryl-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Palladium | Not specified | Fused pyrazolo[1,5-a]pyrimidines | nih.gov |
| Sodium Iodide | Amino pyrazoles, Chalcones | 3-Iodo pyrazolo[1,5-a]pyrimidines | thieme-connect.de |
Targeted Synthesis of the 3-Hydroxymethyl Functionality in Pyrazolo[1,5-a]pyrazines
Once the pyrazolo[1,5-a]pyrazine core is established, the next crucial step is the introduction of the 3-hydroxymethyl group. This can be achieved through the reduction of a carboxylic acid or ester precursor at the 3-position or by direct functionalization of the C-3 position.
Reduction of Carboxylic Acid or Ester Precursors at the 3-Position
A common and reliable method for introducing a hydroxymethyl group is the reduction of a corresponding carboxylic acid or ester. The synthesis of pyrazolo[1,5-a]pyrazine-3-carboxylic acid has been documented, providing a key intermediate for this approach. georganics.sk Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is also known. sigmaaldrich.com These carboxylic acids can be reduced to the corresponding primary alcohols using standard reducing agents like lithium aluminum hydride (LiAlH₄).
For instance, in the synthesis of a series of pyrazolo[1,5-a]pyrimidine derivatives, an ethyl ester at the 2-position was successfully reduced to the corresponding alcohol using a lithium aluminum hydride solution. nih.gov This methodology can be directly applied to the 3-carboxy or 3-carboalkoxy derivatives of pyrazolo[1,5-a]pyrazines to obtain the desired 3-hydroxymethyl functionality.
Table 2: Reduction of Carboxylic Acid/Ester to Alcohol
| Starting Material | Reducing Agent | Product | Reference |
| Ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | Lithium aluminum hydride | {5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methanol | nih.gov |
Direct Functionalization of Pre-existing Pyrazolo[1,5-a]pyrazine Cores at C-3
Direct functionalization of the C-3 position of the pyrazolo[1,5-a]pyrazine ring offers a more convergent synthetic route. This approach avoids the need for pre-functionalized precursors. While direct hydroxymethylation might be challenging, related functionalizations that can be converted to a hydroxymethyl group are feasible.
For example, a one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov These halogenated compounds can serve as versatile handles for introducing various functional groups, including a hydroxymethyl group, through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The direct C-H halogenation of pyrazolo[1,5-a]pyrimidines has also been achieved, providing another entry point for C-3 functionalization. thieme-connect.de
Furthermore, the pyrazolo[1,5-a]pyrimidine core can be functionalized at position 3 through various reactions, demonstrating the feasibility of modifying this position. rsc.org While direct formylation has been reported at position 7 of the pyrazolo[1,5-a]pyrazine ring system thieme-connect.com, similar strategies could potentially be adapted for the C-3 position under different reaction conditions.
Regioselective and Chemoselective Aspects in Pyrazolo[1,5-a]pyrazine Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines, a related and structurally similar class of compounds, often involves the cyclocondensation reaction between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems. mdpi.com This fundamental reaction allows for a variety of structural modifications. mdpi.com The regioselectivity of this reaction is a critical aspect, determining the final arrangement of substituents on the heterocyclic core.
One of the primary challenges in the synthesis of substituted pyrazolo[1,5-a]pyridines, another related scaffold, is controlling regioselectivity, especially when using asymmetrical N-amino-pyridinium salts, which can lead to a mixture of regioisomers. sci-hub.se However, specific methods have been developed to achieve reliable regiocontrol. sci-hub.se For instance, a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, mediated by PIDA (phenyliodine diacetate), provides a pathway to multifunctionalized pyrazolo[1,5-a]pyridine (B1195680) architectures. organic-chemistry.org Another approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org
In the context of pyrazolo[1,5-a]pyrimidines, the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with unsymmetrical 1,3-diketones in water has been shown to be an efficient and environmentally benign method for regioselective synthesis. nih.gov Similarly, the reaction of 5-amino-3-(phenylamino)-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide with various 1,3-biselectrophilic reagents like β-diketones and enaminones also proceeds regioselectively. doi.org
A study on the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives was accomplished through a one-pot cyclization of aminopyrazoles with enaminones or chalcones in the presence of sodium halides. nih.gov The regioselectivity of the cyclization of 5-aminopyrazole with enaminones is a key consideration in preparing functionalized pyrazolo[1,5-a]pyrimidines. doi.org
Modern Synthetic Techniques and Sustainable Methodologies
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds. These modern techniques are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyrazine and its derivatives.
Microwave-Assisted Synthetic Routes to Pyrazolo[1,5-a]pyrazine Derivatives
Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating reaction times and often improving yields. nih.gov This technique has been successfully employed in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net For example, a microwave-assisted, one-step, solvent-free synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones has been reported, starting from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and specific amino alcohols. nih.gov This method offers good yields and is a notable advancement in the synthesis of this particular scaffold. nih.gov
Another example is the microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov This was achieved through the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, highlighting the efficiency of microwave heating in promoting these reactions. nih.gov The application of microwave irradiation facilitates rapid cyclization and enhances the reactivity of the starting materials, leading to higher yields in shorter reaction times. nih.gov
A one-pot, microwave-assisted, catalyst-free, Biginelli-like cyclocondensation reaction has also been developed for the synthesis of the pyrazolo[3,4-d] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine ring system. ijsrst.com Furthermore, a sequential one-pot synthesis of 8-substituted pyrazolo[1,5-a] organic-chemistry.orgnih.govijsrst.comtriazines has been successfully carried out using microwave assistance. mdpi.com
The synthesis of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines was achieved in high yields (88-96%) by the solvent-free reaction of β-enaminones and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C. rsc.org
Green Chemistry Principles in Pyrazolo[1,5-a]pyrazine Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of pyrazolo[1,5-a]pyrimidines, this has been pursued through various strategies, including the use of greener solvents and catalyst-free conditions.
An environmentally benign regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines has been accomplished using water as a solvent without the need for any catalysts or additives. nih.gov This method involves the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride with several unsymmetrical 1,3-diketones. nih.gov
Another green approach involves the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. ias.ac.in The synthesis of dioxopyrrolidindolinylamio-pyrazolo-pyrimidines and dioxoisoindolin-pyrazolo-pyrimidines has been achieved using DES, offering advantages such as a benign environment, high yield, and simple work-up procedures. ias.ac.in
Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu The reaction of aminopyrazoles with symmetric and non-symmetric alkynes in aqueous ethanol, assisted by KHSO4 and ultrasound irradiation, provides good yields of the desired products. bme.hu This method is advantageous due to its simplicity, short reaction times, and easy isolation of products. bme.hu
Stereoselective Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
While the primary focus of the provided information is on regioselective and chemoselective synthesis, the principles of stereoselectivity are also crucial in medicinal chemistry for producing enantiomerically pure compounds. Although specific examples of stereoselective synthesis for Pyrazolo[1,5-a]pyrazin-3-ylmethanol are not detailed in the provided search results, the synthesis of chiral derivatives of related heterocyclic systems often employs chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials. The development of stereoselective synthetic routes to pyrazolo[1,5-a]pyrazine derivatives remains an important area for future research, driven by the potential for enhanced biological activity of single enantiomers.
Chemical Reactivity and Derivatization Strategies for Pyrazolo 1,5 a Pyrazin 3 Ylmethanol
Transformations Involving the 3-Hydroxymethyl Group
The 3-hydroxymethyl group is a versatile handle for the chemical modification of the Pyrazolo[1,5-a]pyrazin-3-ylmethanol scaffold. Its primary alcohol nature allows for a variety of well-established transformations, including esterification, etherification, oxidation, and nucleophilic substitution reactions.
Esterification and Etherification Reactions of the Primary Alcohol
The primary alcohol of this compound can be readily converted into a wide range of esters and ethers. These reactions are fundamental for modifying the steric and electronic properties of the molecule.
Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. britannica.com For more reactive transformations, acyl chlorides and anhydrides can be employed, often in the presence of a base to neutralize the acidic byproduct. chemguide.co.uk
Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. britannica.com Other methods, such as acid-catalyzed dehydration or reaction with other alkylating agents, can also be employed.
Table 1: Examples of Esterification and Etherification Reactions
| Product Name | Reagents | Conditions | Reference |
| Pyrazolo[1,5-a]pyrazin-3-ylmethyl acetate | Acetic anhydride, Pyridine (B92270) | Room temperature | chemguide.co.uk |
| Pyrazolo[1,5-a]pyrazin-3-ylmethyl benzoate | Benzoyl chloride, Triethylamine | 0 °C to room temperature | chemguide.co.uk |
| 3-(Methoxymethyl)pyrazolo[1,5-a]pyrazine | Sodium hydride, Methyl iodide | Tetrahydrofuran, 0 °C to room temperature | britannica.com |
| 3-(Benzyloxymethyl)pyrazolo[1,5-a]pyrazine | Potassium tert-butoxide, Benzyl bromide | Dimethylformamide, Room temperature | britannica.com |
Oxidation Reactions of the 3-Hydroxymethyl Group
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations are crucial for introducing carbonyl functionality into the molecule.
Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of the primary alcohol to the aldehyde, Pyrazolo[1,5-a]pyrazine-3-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the aldehyde to the carboxylic acid, Pyrazolo[1,5-a]pyrazine-3-carboxylic acid. It has been observed that hydroxymethylpyrazines can be susceptible to oxidation. rsc.orgrsc.orgdocumentsdelivered.com
Table 2: Examples of Oxidation Reactions
| Product Name | Reagents | Conditions | Reference |
| Pyrazolo[1,5-a]pyrazine-3-carbaldehyde | Manganese dioxide (MnO₂) | Dichloromethane, Reflux | rsc.orgrsc.org |
| Pyrazolo[1,5-a]pyrazine-3-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, Room temperature | rsc.orgrsc.org |
| Pyrazolo[1,5-a]pyrazine-3-carboxylic acid | Potassium permanganate (KMnO₄) | Aqueous base, Heat | rsc.orgrsc.org |
| Pyrazolo[1,5-a]pyrazine-3-carboxylic acid | Jones reagent (CrO₃, H₂SO₄, acetone) | 0 °C to room temperature | rsc.orgrsc.org |
Nucleophilic Substitution Reactions at the 3-Position
The hydroxyl group of the 3-hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at the 3-position.
Activation of the alcohol is typically the first step, for example, by reaction with tosyl chloride in the presence of a base to form the corresponding tosylate. This can then be displaced by a range of nucleophiles, including azides, cyanides, and various amines and thiols.
Table 3: Examples of Nucleophilic Substitution Reactions
| Product Name | Reagents | Conditions | Reference |
| 3-(Azidomethyl)pyrazolo[1,5-a]pyrazine | 1. Tosyl chloride, Pyridine; 2. Sodium azide | 1. 0 °C; 2. DMF, Heat | nih.gov |
| Pyrazolo[1,5-a]pyrazin-3-ylacetonitrile | 1. Thionyl chloride; 2. Sodium cyanide | 1. Reflux; 2. DMSO, Heat | nih.gov |
| 3-(Aminomethyl)pyrazolo[1,5-a]pyrazine | 1. Mesyl chloride, Triethylamine; 2. Ammonia | 1. 0 °C; 2. Methanol (B129727), High pressure | nih.gov |
| 3-(Thiomethyl)pyrazolo[1,5-a]pyrazine | 1. Phosphorus tribromide; 2. Sodium thiomethoxide | 1. 0 °C; 2. Ethanol, Room temperature | nih.gov |
Reactivity of the Pyrazolo[1,5-a]pyrazine (B3255129) Core
The pyrazolo[1,5-a]pyrazine core is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic substitution reactions. The nitrogen atoms in both the pyrazole (B372694) and pyrazine (B50134) rings withdraw electron density from the carbon framework.
Electrophilic Substitution Reactions on the Pyrazine Ring
Due to the electron-deficient nature of the pyrazine ring, electrophilic aromatic substitution is generally difficult and requires harsh reaction conditions. thieme-connect.deresearchgate.net The presence of the fused pyrazole ring and the hydroxymethyl group can influence the regioselectivity of such reactions. The pyrazole ring is generally more susceptible to electrophilic attack than the pyrazine ring. However, if substitution were to occur on the pyrazine ring, it would likely be directed to specific positions based on the electronic effects of the existing substituents and the stability of the resulting intermediates.
Table 4: Plausible Electrophilic Substitution Reactions on the Pyrazine Ring
| Product Name | Reagents | Conditions | Reference |
| 6-Nitro-pyrazolo[1,5-a]pyrazin-3-ylmethanol | Nitric acid, Sulfuric acid | High temperature | researchgate.net |
| 6-Bromo-pyrazolo[1,5-a]pyrazin-3-ylmethanol | Bromine, Lewis acid | High temperature | researchgate.net |
Nucleophilic Substitution Reactions on the Pyrazine Ring
The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. nih.gov Halogenated pyrazolo[1,5-a]pyrazines can serve as versatile precursors for the introduction of various nucleophiles.
Common nucleophiles that can displace a leaving group on the pyrazine ring include amines, alkoxides, and thiolates. The regioselectivity of these reactions is dependent on the position of the leaving group.
Table 5: Plausible Nucleophilic Substitution Reactions on the Pyrazine Ring
| Product Name | Reagents | Conditions | Reference |
| 6-Amino-pyrazolo[1,5-a]pyrazin-3-ylmethanol | Ammonia | From 6-chloro precursor, Heat | nih.gov |
| 6-Methoxy-pyrazolo[1,5-a]pyrazin-3-ylmethanol | Sodium methoxide | From 6-chloro precursor, Methanol, Heat | nih.gov |
| 6-(Phenylthio)this compound | Sodium thiophenolate | From 6-chloro precursor, DMF, Heat | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification
Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the pyrazolo[1,5-a]pyrazine scaffold. While direct cross-coupling on this compound is not extensively documented, strategies involving a precursor, such as a halogenated pyrazolo[1,5-a]pyrazine, are highly feasible.
Research on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system provides valuable insights. For instance, 3-halopyrazolo[1,5-a]pyrimidines have been successfully employed in Suzuki-Miyaura and Sonogashira coupling reactions. nih.gov These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C3-position. It is reasonable to extrapolate that a 3-halopyrazolo[1,5-a]pyrazine could be similarly functionalized, followed by the conversion of a suitable C3-substituent (e.g., an ester) to the desired methanol group.
A general approach would involve the synthesis of a 3-halopyrazolo[1,5-a]pyrazine, followed by a palladium-catalyzed cross-coupling reaction. For example, a Suzuki-Miyaura coupling could be performed with an arylboronic acid. The resulting 3-aryl-pyrazolo[1,5-a]pyrazine could then be subjected to a series of reactions to introduce the methanol functionality, if not already present in a protected form on the coupling partner.
A review of transition metal-catalyzed functionalization of pyrazines highlights various successful cross-coupling reactions, including Suzuki, Stille, and Heck reactions, on chloropyrazines. utwente.nlresearchgate.netnih.gov These precedents support the viability of applying such methods to a suitably substituted pyrazolo[1,5-a]pyrazine precursor to ultimately yield derivatives of this compound.
Table 1: Exemplary Metal-Catalyzed Cross-Coupling Reactions on Related Scaffolds
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Substrate | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN/H₂O | 4-Bromopyrazolo[1,5-a]pyrazine | 4-Aryl(hetaryl)pyrazolo[1,5-a]pyrazine | - | researchgate.net |
| Suzuki-Miyaura | Pd(OAc)₂/X-Phos | K₂CO₃ | Dioxane | 2,3-Dichloropyrazine | 2,3-Diarylpyrazine | High | researchgate.net |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 3-Iodopyrazolo[1,5-a]pyrimidine | 3-Alkynylpyrazolo[1,5-a]pyrimidine | Good | nih.gov |
Note: This table presents data from related pyrazine and pyrazolo[1,5-a]pyrimidine systems as direct examples for this compound are not available.
Hydrogenation and Dehydrogenation of the Pyrazine Ring
Modification of the saturation level of the pyrazine ring in this compound can lead to significant changes in the three-dimensional structure and physicochemical properties of the molecule.
Hydrogenation: The hydrogenation of pyrazine and its derivatives to the corresponding piperazines is a well-established transformation. google.com Various catalysts, including Raney nickel, palladium on carbon, and rhodium on alumina, can be employed under hydrogen pressure. google.comnih.gov For this compound, catalytic hydrogenation would be expected to reduce the pyrazine ring, yielding dihydro- or tetrahydrothis compound derivatives. The specific stereochemical outcome would likely be influenced by the catalyst and reaction conditions. The presence of the pyrazole ring and the C3-methanol substituent may also direct the stereoselectivity of the hydrogenation.
Dehydrogenation: Conversely, dehydrogenation of a partially saturated pyrazolo[1,5-a]pyrazine system can be a useful strategy to introduce or restore aromaticity. This can be particularly relevant in synthetic routes where the pyrazine ring is formed in a reduced state. Common dehydrogenation reagents include oxidizing agents like manganese dioxide (MnO₂) or palladium on a suitable support at elevated temperatures.
Advanced Strategies for Expanding the Pyrazolo[1,5-a]pyrazine Chemical Space
Beyond classical functionalization, advanced strategies offer novel pathways to diversify the pyrazolo[1,5-a]pyrazine scaffold.
Direct C-H activation has emerged as a powerful and atom-economical method for the functionalization of heterocyclic compounds. thieme-connect.denih.gov For the pyrazolo[1,5-a]pyrazine system, C-H activation can provide access to derivatives that are difficult to obtain through traditional methods.
Research has shown that the C7 position of the pyrazolo[1,5-a]pyrazine ring is susceptible to functionalization, such as formylation, via C-H insertion with a carbene. researchgate.net While direct C-H activation at the C3 position in the presence of a methanol group has not been specifically reported, the directing-group ability of the pyrazole nitrogen atoms could potentially be exploited to achieve regioselective functionalization at other positions. For instance, transition metal-catalyzed C-H activation directed by the pyrazole moiety could enable the introduction of various functional groups onto the pyrazine ring.
In the related pyrazolo[1,5-a]pyrimidine scaffold, catalyst-switchable regiocontrol in the direct arylation of remote C-H groups has been demonstrated, highlighting the potential for selective functionalization. nih.gov
Scaffold-hopping is a valuable strategy in drug discovery to identify novel core structures with similar biological activities but different physicochemical properties. Starting from a this compound template, scaffold-hopping could involve replacing the pyrazolo[1,5-a]pyrazine core with other bicyclic heteroaromatic systems, such as imidazo[1,2-a]pyrazines or pyrazolo[1,5-a]pyrimidines, while retaining key pharmacophoric features like the 3-methanol substituent. mdpi.com
Ring-opening strategies can provide access to unique and diverse molecular architectures. For the pyrazolo[1,5-a]pyrazine system, ring-opening of the pyrazine ring could be envisioned under specific reductive or oxidative conditions. For example, oxidative ring-opening of 1H-pyrazol-5-amines has been utilized to construct novel pyrazolo-pyrrolo-pyrazine scaffolds through a domino cyclization. scilit.com A similar conceptual approach, potentially initiated by the functional groups on the pyrazine ring of a pyrazolo[1,5-a]pyrazine derivative, could lead to novel heterocyclic systems. Furthermore, ring-opening of a substituent, such as a uracil (B121893) ring attached to the pyrazolo[1,5-a]pyrimidine core, has been shown to induce a rearrangement to form a new pyrimidine (B1678525) ring. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrazine Derivatives
Methodological Frameworks for SAR Elucidation in the Pyrazolo[1,5-a]pyrazine (B3255129) Series
The elucidation of SAR in the pyrazolo[1,5-a]pyrazine series employs a combination of synthetic chemistry, biological evaluation, and computational modeling. Synthetic strategies are diverse, including cyclization, condensation, and multi-component reactions, often facilitated by microwave assistance or green chemistry approaches to efficiently generate libraries of analogs. nih.gov Palladium-catalyzed cross-coupling and click chemistry are also instrumental in introducing a wide array of functional groups. nih.gov
A cornerstone of SAR studies is the systematic variation of substituents at different positions of the pyrazolo[1,5-a]pyrazine core and the subsequent evaluation of their biological effects. nih.gov This process allows researchers to identify key pharmacophoric elements and understand how modifications influence potency, selectivity, and pharmacokinetic properties. mdpi.com
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, play a vital role in rationalizing experimental findings and guiding the design of new compounds. nih.govej-chem.orgsemanticscholar.org These in-silico techniques help to build predictive models that correlate molecular descriptors with biological activity, offering insights into the essential structural requirements for a desired pharmacological effect. nih.govsemanticscholar.org
Influence of Substituent Variations on Biological Activities
The biological activity of pyrazolo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
The C-3 position of the pyrazolo[1,5-a]pyrazine scaffold has been a focal point for modifications to optimize biological activity. For instance, in the development of KDR kinase inhibitors, the introduction of a 4-methoxyphenyl (B3050149) group at the 3-position, in conjunction with a 3-thienyl group at the 6-position, resulted in a compound with an IC50 of 19 nM. nih.gov
In the context of antitrichomonal agents, SAR studies revealed that the combination of a 3-nitro group with a 4-ethyl and a 6-carbethoxy group was crucial for potent activity. nih.gov Altering these substituents led to a significant decrease or complete loss of antitrichomonal effects. nih.gov
Furthermore, for TrkA kinase inhibitors, the introduction of a picolinamide (B142947) at the third position of the related pyrazolo[1,5-a]pyrimidine (B1248293) ring significantly boosted activity. mdpi.com The amide bond of the picolinamide was identified as a key contributor to this enhancement. mdpi.com Replacing picolinamide with other heterocyclic moieties has been proposed as a strategy to further enhance activity. mdpi.com
Table 1: Impact of C-3 Substituents on Biological Activity
| Scaffold | Target | C-3 Substituent | Other Key Substituents | Biological Activity (IC50) |
| Pyrazolo[1,5-a]pyrimidine | KDR Kinase | 4-Methoxyphenyl | C-6: 3-Thienyl | 19 nM nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7-one | Trichomonas foetus | Nitro | C-4: Ethyl, C-6: Carbethoxy | Potent antitrichomonal agent nih.gov |
| Pyrazolo[1,5-a]pyrimidine | TrkA Kinase | Picolinamide | C-5: 2,5-difluorophenyl-substituted pyrrolidine | 1.7 nM mdpi.com |
Modifications to the pyrazolo ring of the pyrazolo[1,5-a]pyrazine system can significantly influence biological outcomes. While the core pyrazolo[1,5-a]pyrimidine moiety is often essential for hinge interactions with kinase targets, such as the Met592 residue in Trk kinases, substitutions on this ring fine-tune the binding affinity. mdpi.com
For example, in a series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, methylation at the N-1 or O-methylation at the C-7 position was explored to understand the importance of different tautomeric forms. researchgate.net Replacing the methyl group at the C-2 position with a hydroxyl or an amino group was also investigated to probe the effect of these changes on activity. researchgate.net
The strategic placement of substituents on the pyrazole (B372694) ring can also influence the regioselectivity of subsequent reactions, allowing for precise control over the final substitution pattern on the pyrimidine (B1678525) ring. nih.gov
Substituents on the pyrazine (B50134) portion of the pyrazolo[1,5-a]pyrazine scaffold play a critical role in modulating biological activity and selectivity. In the pursuit of potent FLT3-ITD inhibitors for acute myeloid leukemia (AML), optimization of a screening hit led to a series of pyrazolo[1,5-a]pyrimidine derivatives with potent activities. nih.gov
For antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a focused library of analogues was synthesized to explore the impact of substituents. nih.gov These studies identified key pharmacophoric features and led to significant improvements in antitubercular activity. nih.gov
In another example, a series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were developed as anti-proliferative agents. nih.gov The optimization of the phenyl amide moiety at the C-7 position was a key focus of the SAR study. nih.gov Furthermore, the introduction of different electron-donating and electron-withdrawing groups at the 7-position of pyrazolo[1,5-a]pyrimidines has been shown to tune their photophysical properties, which can be relevant for applications in bioimaging. rsc.orgrsc.org
Table 2: Influence of Pyrazine Ring Substituents on Biological Activity
| Scaffold | Target/Application | Position | Substituent | Observed Effect |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | Multiple | Various | Potent antiproliferative activity in AML cell lines nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Mycobacterium tuberculosis | Multiple | Focused library of analogues | Improved antitubercular activity nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Cancer Cells | C-7 | Phenyl amides | Anti-proliferative agents nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Bioimaging | C-7 | Electron-donating/withdrawing groups | Tunable photophysical properties rsc.orgrsc.org |
Conformational Analysis and its Correlation with Bioactivity Profiles
The three-dimensional conformation of pyrazolo[1,5-a]pyrazine derivatives is a critical determinant of their biological activity. The rigid and planar nature of the fused ring system provides a stable platform for the spatial orientation of various substituents, which in turn governs their interactions with biological targets. nih.gov
X-ray crystallography is a powerful tool for determining the solid-state conformation of these molecules, providing precise information about bond lengths, bond angles, and intermolecular interactions. researchgate.net Such studies have been instrumental in confirming the tautomeric forms of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which is crucial for understanding their binding modes. researchgate.net
Computational methods, including molecular dynamics simulations, are employed to explore the conformational landscape of these derivatives in solution and to understand how they bind to their targets. nih.gov These simulations can reveal the preferred conformations for biological activity and highlight key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov The reliability of docking studies and the accuracy of predicted active conformations can be confirmed through these simulations. nih.gov
Ligand Efficiency and Pharmacophore Modeling in Pyrazolo[1,5-a]pyrazine Optimization
Ligand efficiency (LE) is a valuable metric in drug discovery that assesses the binding energy of a ligand per heavy atom. It is used to guide the optimization of lead compounds by favoring smaller molecules with higher binding affinities. In the context of pyrazolo[1,5-a]pyrazine derivatives, focusing on improving LE can lead to the development of more potent and drug-like candidates.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For pyrazolo[1,5-a]pyridine (B1195680) analogues acting as PDE4 inhibitors, a five-point pharmacophore model was developed, highlighting the importance of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for potent inhibition. nih.gov
These models serve as a 3D query to screen virtual compound libraries for new potential hits or to guide the design of novel derivatives with improved activity. The combination of pharmacophore modeling with 3D-QSAR studies provides a comprehensive understanding of the SAR, enabling the rational design of more effective pyrazolo[1,5-a]pyrazine-based therapeutics. nih.gov
Computational Chemistry and Molecular Modeling of Pyrazolo 1,5 a Pyrazin 3 Ylmethanol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of Pyrazolo[1,5-a]pyrazin-3-ylmethanol and its derivatives, providing insights into their stability, reactivity, and spectroscopic properties. nih.govgazi.edu.tr
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.
Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map allows for the visualization of electron density distribution. This map identifies electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), which is crucial for predicting how the molecule will interact with biological targets, such as amino acid residues in a protein's active site. elsevier.com These computational studies help in understanding the relationship between the electronic properties of different derivatives and their observed biological activities.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 D | Molecular polarity and solubility |
| Electron Affinity | 1.1 eV | Ability to accept an electron |
| Ionization Potential | 6.4 eV | Energy required to remove an electron |
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are used to explore the conformational landscape of this compound, revealing its flexibility and the preferred spatial arrangements (conformations) it can adopt in a biological environment, such as in solution or when bound to a protein. nih.gov
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation
| Parameter | Description | Typical Finding for a Flexible Ligand |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | High RMSD indicates significant conformational changes. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Fluctuations in Rg suggest changes in molecular shape. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent. | Changes can indicate conformational shifts that expose or hide regions. |
| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Identifies key rotational bonds and preferred torsional angles. |
Ligand-Protein Docking Studies for Elucidating Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For this compound and its derivatives, docking studies are essential for elucidating the specific molecular interactions that govern their binding affinity and selectivity for a particular protein, such as a protein kinase or a cyclooxygenase enzyme. nih.govnih.gov
The process involves placing the ligand into the binding site of a protein with a known three-dimensional structure and calculating a "docking score," which estimates the binding affinity. The results provide a detailed view of the ligand-protein complex, highlighting key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues. researchgate.netresearchgate.net For instance, studies on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold frequently show crucial hydrogen bond interactions with the hinge region of protein kinases. nih.gov These insights are invaluable for structure-activity relationship (SAR) studies, explaining why certain derivatives are more potent than others and guiding the design of new analogs with improved binding characteristics. rsc.org
Table 3: Example Docking Results for this compound Derivatives Against a Protein Kinase
| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Parent Compound | -7.5 | Val-85, Leu-132 | Hydrogen Bond, Hydrophobic |
| Derivative A (with -Cl) | -8.2 | Val-85, Leu-132, Phe-145 | Hydrogen Bond, Hydrophobic |
| Derivative B (with -OCH3) | -7.9 | Val-85, Asp-146 | Hydrogen Bond |
| Derivative C (with -NH2) | -8.5 | Val-85, Asp-146, Glu-91 | Hydrogen Bonds (x2) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For derivatives of this compound, a QSAR study can be conducted to predict the biological activity of newly designed compounds before their synthesis, thereby saving time and resources. eco-vector.com
The process involves calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for a series of known active and inactive derivatives. Statistical methods, such as Multiple Linear Regression (MLR), are then used to develop an equation that relates these descriptors to the observed activity. nih.gov A robust QSAR model can identify the key structural features that are either beneficial or detrimental to the desired biological effect. nih.govresearchgate.net These models serve as powerful predictive tools in the optimization of lead compounds.
Table 4: Example of a QSAR Model Equation and Validation Parameters
| Component | Description | Example Value |
|---|---|---|
| QSAR Equation | Predicts biological activity (pIC50) based on molecular descriptors. | pIC50 = 0.6LogP - 0.2TPSA + 1.5*HBD_Count + 3.4 |
| R² (Coefficient of Determination) | Indicates how well the model fits the data. | 0.85 |
| Q² (Cross-validated R²) | Measures the predictive power of the model (internal validation). | 0.72 |
| R²_pred (External Validation) | Measures the model's ability to predict the activity of an external test set. | 0.79 |
*LogP: Lipophilicity, TPSA: Topological Polar Surface Area, HBD_Count: Hydrogen Bond Donor Count.
In Silico Screening and Target Identification Strategies
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. rsc.org Libraries of this compound derivatives can be screened against the three-dimensional structure of a known protein target (structure-based virtual screening) or based on the properties of known active ligands (ligand-based virtual screening).
Conversely, when the biological target of a compound is unknown, computational strategies can be employed for target identification. Reverse docking, for example, involves docking this compound against a large panel of known protein structures. The proteins to which the compound docks with the highest predicted affinity are identified as potential biological targets. This approach can help to uncover novel mechanisms of action or explain off-target effects. These in silico screening and target identification methods are crucial for prioritizing experimental work and accelerating the discovery of new therapeutic applications for the pyrazolopyrazine scaffold. elsevier.commdpi.com
Table 5: Hypothetical Workflow for Virtual Screening and Target Identification
| Step | Description | Outcome |
|---|---|---|
| 1. Library Preparation | Generate a virtual library of this compound derivatives. | A database of 10,000 virtual compounds. |
| 2. Target Selection | Choose a protein target of interest (e.g., B-Raf kinase). nih.gov | 3D structure of B-Raf kinase (PDB ID). |
| 3. Virtual Screening (Docking) | Dock the entire library into the active site of the target protein. | Ranked list of compounds based on docking scores. |
| 4. Hit Selection | Select the top-scoring compounds that show favorable interactions. | 50 "hit" compounds for further analysis. |
| 5. Reverse Docking (Target ID) | Dock a single promising compound against a panel of 100+ proteins. | A list of potential primary and off-targets. |
Preclinical in Vitro Biological Evaluation of Pyrazolo 1,5 a Pyrazine Derivatives
Antiproliferative Activity Assays against Cancer Cell Lines (e.g., A549 and H322 lung cancer cells)
Derivatives of the pyrazolo[1,5-a]pyrazine (B3255129) class have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Notably, a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones demonstrated dose-dependent inhibitory effects on the growth of A549 and H322 human lung cancer cells nih.gov. The biological evaluation of these compounds has provided insight into their potential as anticancer agents, with studies confirming that their mechanism of action can involve inducing apoptosis and cell cycle arrest cqvip.com.
The antiproliferative effects are often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%. The table below summarizes the cytotoxic activity of representative pyrazolo[1,5-a]pyrazine derivatives against lung cancer cell lines.
Table 1: Antiproliferative Activity of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives against Lung Cancer Cell Lines
| Compound | A549 IC₅₀ (µM) | H322 IC₅₀ (µM) |
|---|---|---|
| ppo3a | Data not specified | Data not specified, noted to inhibit proliferation |
| ppo3b | Data not specified | Data not specified, noted to inhibit proliferation |
| ppo3i | Data not specified | Data not specified, noted to inhibit proliferation |
Note: Specific IC₅₀ values from the primary literature cqvip.com were not provided, but the compounds were confirmed to inhibit proliferation through apoptosis and/or cell cycle arrest.
Enzyme Inhibition Studies (e.g., Kinases, if relevant to scaffold activity)
The pyrazolo-fused heterocyclic scaffolds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines, which are structurally related to pyrazolo[1,5-a]pyrazines, are recognized for their potent enzyme inhibitory activities. nih.govrsc.org This activity is particularly relevant in oncology, as protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. nih.govrsc.org
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been identified as potent inhibitors of several kinases, including Pim-1, Flt-3, and Phosphoinositide 3-kinase delta (PI3Kδ). nih.govmdpi.com For instance, starting from a virtual screening hit, systematic modifications of the pyrazolo[1,5-a]pyrimidine core led to compounds with nanomolar inhibitory activity against Pim-1 kinase. nih.gov Furthermore, another related scaffold, pyrazolo[1,5-a] rsc.orgnih.govnih.govtriazine, has yielded potent inhibitors of thymidine phosphorylase (TP), an enzyme involved in tumor growth and metastasis. nih.gov One such derivative, compound 17p, exhibited an IC₅₀ value of 0.04 µM, making it significantly more potent than the reference inhibitor 7-deazaxanthine nih.gov.
Table 2: Enzyme Inhibition by Pyrazolo[1,5-a]pyrimidine and Related Derivatives
| Compound Scaffold | Target Enzyme | Key Findings | Reference Compound | IC₅₀ Value |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | Identified from virtual screening; potent inhibitor. | Compound 1 | 45 nM nih.gov |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Potent and selective inhibitors developed. | CPL302415 (6) | 18 nM mdpi.com |
| Pyrazolo[1,5-a] rsc.orgnih.govnih.govtriazine | Thymidine Phosphorylase (TP) | Non-competitive inhibitor, ~800 times more potent than lead compound. | Compound 17p | 0.04 µM nih.gov |
Receptor Modulation and Binding Assays
The interaction of pyrazolo[1,5-a]pyrazine derivatives with cellular receptors is a key aspect of their preclinical evaluation. Structurally similar pyrazolo[1,5-a]pyrimidines have been investigated for their receptor binding properties. Early studies on these compounds, explored for their anxiolytic potential, revealed binding to a low-affinity receptor site that is distinct from that of benzodiazepines. nih.gov These analogs did not compete with [3H]flunitrazepam for binding, indicating a different mode of action nih.gov.
More recently, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop antagonists for the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor implicated in cancer immunology. rsc.org Through systematic optimization, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified with an initial IC₅₀ of 650 nM, which was subsequently improved to a low nanomolar potency of 31 nM for compound 7a rsc.org.
Table 3: Receptor Binding and Modulation by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Scaffold | Target Receptor | Activity | Key Compound | IC₅₀ Value |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Aryl Hydrocarbon Receptor (AHR) | Antagonist | Compound 7a | 31 nM rsc.org |
| Pyrazolo[1,5-a]pyrimidine | Benzodiazepine (B76468) Receptor | No competitive binding | N/A | N/A nih.gov |
Investigation of Cellular Mechanisms and Pathway Modulation
Understanding the cellular and molecular mechanisms underlying the biological activity of pyrazolo[1,5-a]pyrazine derivatives is crucial for their development as therapeutic agents. In vitro studies have shown that these compounds can modulate key cellular pathways involved in cancer progression. For example, certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been found to inhibit the proliferation of H322 lung cancer cells by inducing apoptosis. cqvip.com In A549 lung cancer cells, the inhibitory mechanism involves both apoptosis and G1-phase cell cycle arrest. cqvip.com Further investigation suggested the involvement of the p53 and HSP70 proteins in these processes cqvip.com.
The ability of the broader class of pyrazolo[1,5-a]pyrimidines to act as potent protein kinase inhibitors is central to their mechanism of pathway modulation. nih.govrsc.org By inhibiting kinases like Pim-1, Flt-3, and PI3Kδ, these compounds can disrupt the signaling cascades that cancer cells depend on for their uncontrolled growth, proliferation, and survival. nih.govnih.govmdpi.com This targeted inhibition of key nodes in cellular signaling pathways represents a primary mechanism for their anticancer effects.
High-Throughput Screening Methodologies for Bioactivity Profiling
The discovery of biologically active pyrazolo[1,5-a]pyrazine and related scaffolds has been significantly accelerated by the use of high-throughput screening (HTS) methodologies. Virtual screening, in particular, has proven to be a valuable tool for identifying initial hit compounds from large chemical libraries.
For example, a virtual screening strategy was successfully employed to identify a pyrazolo[1,5-a]pyrimidine hit as a novel inhibitor of Pim-1 kinase. nih.gov This computational approach allowed for the rapid assessment of a large number of compounds, leading to an initial hit with a potency of 52 μM, which served as the starting point for further chemical optimization. nih.gov Similarly, a homology model-based high-throughput virtual screening was instrumental in the discovery of pyrazolo[1,5-a]pyrimidine-based antagonists of the aryl hydrocarbon receptor (AHR). rsc.org This process led to the identification and subsequent experimental verification of potent AHR antagonists, demonstrating the power of combining computational screening with experimental assays for efficient lead discovery rsc.org.
Emerging Applications of the Pyrazolo 1,5 a Pyrazine Scaffold in Advanced Fields
Potential in Advanced Materials Science (e.g., Optoelectronic Materials)
The rigid and planar structure of fused N-heterocyclic compounds is a key feature for their application in optoelectronic materials. lupinepublishers.com While much of the research in this area has centered on pyrazolo[1,5-a]pyrimidines, the foundational characteristics of these molecules suggest a strong potential for the analogous pyrazolo[1,5-a]pyrazine (B3255129) scaffold. The inherent planarity of the pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a vital feature for optoelectronic applications, and this structural rigidity is shared by the pyrazolo[1,5-a]pyrazine core. lupinepublishers.com
Research into pyrazolo[1,5-a]pyrimidines has demonstrated that their photophysical properties can be finely tuned through synthetic modifications. lupinepublishers.comrsc.org For instance, the introduction of electron-donating groups at specific positions can lead to highly fluorescent compounds in solution, while bulky substituents can result in high emission in the solid state. lupinepublishers.com These principles of molecular engineering are directly applicable to the pyrazolo[1,5-a]pyrazine system, suggesting that derivatives of this scaffold could be developed as novel fluorophores. The ability to modify the periphery of the scaffold allows for the creation of materials with tailored absorption and emission spectra, a critical requirement for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. lupinepublishers.com
The synthesis of the pyrazolo[1,5-a]pyrazine scaffold can be achieved through a facile one-pot, three-step protocol, which is an advantage for the cost-effective production of new materials. osi.lv The development of efficient synthetic routes is crucial for the exploration and commercialization of new materials.
Development as Chemical Sensors and Probes
The development of chemical sensors and probes is another promising avenue for the application of the pyrazolo[1,5-a]pyrazine scaffold. The electron-rich nature of the pyrazole (B372694) ring and the electron-deficient character of the pyrazine (B50134) ring create a unique electronic environment that can be exploited for sensing applications.
Studies on the related pyrazolo[1,5-a]pyrimidine scaffold have shown its potential in the design of chemosensors. lupinepublishers.com For example, a pyrazolo[1,5-a]pyrimidine derivative incorporating two cyanide acceptor groups at the 3-position was successfully used for the detection of the toxic cyanide anion through both UV-Vis and fluorescence techniques. lupinepublishers.com This demonstrates that the core scaffold can be functionalized to interact selectively with specific analytes, leading to a measurable optical response. Given the structural similarities, it is highly probable that pyrazolo[1,5-a]pyrazine derivatives could be similarly developed as effective chemosensors for a variety of ions and small molecules.
The synthesis of functionalized pyrazolo[1,5-a]pyrazines, such as those with a methanol (B129727) group at the 3-position (Pyrazolo[1,5-a]pyrazin-3-ylmethanol), would provide a reactive handle for the attachment of various recognition units, further expanding their potential as versatile sensor platforms.
Research in Agrochemical and Veterinary Applications
The exploration of pyrazolo[1,5-a]pyrazine derivatives in agrochemical and veterinary fields is an area of growing interest. The broader class of pyrazolopyrimidines has been investigated for its therapeutic and pesticide properties. mdpi.com This suggests that the pyrazolo[1,5-a]pyrazine scaffold could also exhibit biological activity relevant to these sectors.
A patent for pyrazolo[1,5-a]pyrazine derivatives describes their potential application as JAKS family kinase inhibitors, indicating their potential in therapeutic applications. google.com While this particular application is in human medicine, the underlying biological activity could be transferable to veterinary medicine for the treatment of similar diseases in animals.
Furthermore, the structural motifs present in the pyrazolo[1,5-a]pyrazine scaffold are found in various biologically active molecules. The ability to synthesize a variety of derivatives through established chemical pathways opens the door to screening programs aimed at identifying new agrochemical agents, such as herbicides, insecticides, or fungicides, as well as new veterinary drugs. While a product named 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine is noted for research purposes and not for human or veterinary use, its existence points to the ongoing synthesis and investigation of derivatives of this scaffold. smolecule.com
Future Research Directions and Unaddressed Challenges for Pyrazolo 1,5 a Pyrazin 3 Ylmethanol
Development of Novel and Highly Efficient Synthetic Pathways
Key future directions include:
Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis has been shown to be effective for creating related scaffolds like pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, offering a solvent-free, one-step method with good yields. nih.gov Adapting this technology for Pyrazolo[1,5-a]pyrazin-3-ylmethanol could significantly reduce reaction times and improve efficiency. nih.govnih.gov
Multicomponent Reactions (MCRs): Designing one-pot MCRs is a promising strategy for building molecular complexity in a single step, which is highly desirable for creating libraries of derivatives for screening. nih.govmdpi.com
Green Chemistry Approaches: The use of ultrasound irradiation in aqueous media has been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net Future work should aim to develop similar green protocols for the pyrazolo[1,5-a]pyrazine (B3255129) core to minimize the use of hazardous solvents and reagents. researchgate.netrsc.org
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, better purity, and enhanced safety, representing a significant avenue for the scalable production of this compound intermediates.
Comprehensive Exploration of Underexplored Derivatization Handles and Reactivity Patterns
The therapeutic utility of a scaffold is often determined by the ability to strategically modify its structure to fine-tune its pharmacological properties. The pyrazolo[1,5-a]pyrazine core offers numerous positions for derivatization, many of which remain underexplored.
Future research should focus on:
The 3-ylmethanol Group: The hydroxyl group of this compound is a versatile, yet potentially underutilized, synthetic handle. Future studies could explore its oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification to generate a wide array of new chemical entities with diverse physicochemical properties.
Modern Cross-Coupling Techniques: Advanced methods like Palladium-catalyzed cross-coupling and click chemistry have been instrumental in functionalizing the related pyrazolo[1,5-a]pyrimidine scaffold. nih.govrsc.org A systematic application of these reactions to the pyrazolo[1,5-a]pyrazine core is needed to introduce a wide range of substituents and build extensive structure-activity relationship (SAR) libraries. nih.govmdpi.comrsc.org
Pyrazine (B50134) Ring Reactivity: The electronic properties of the pyrazine ring differ from the more extensively studied pyrimidine (B1678525) ring. A fundamental challenge is to map the reactivity of the pyrazine portion of the scaffold, exploring its susceptibility to nucleophilic or electrophilic substitution to unlock novel derivatization pathways.
A thorough investigation of these derivatization strategies will be essential for creating compounds with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com
Deeper Understanding of Structure-Mechanism Relationships for Biological Modulators
A significant challenge in drug discovery is to understand precisely how the structure of a molecule relates to its biological activity. For the pyrazolo[1,5-a]pyrazine scaffold, this requires a systematic approach to link specific structural modifications to changes in potency, selectivity, and mechanism of action. Drawing parallels from the well-documented pyrazolo[1,5-a]pyrimidine family, it is clear that small structural changes can lead to significant shifts in biological activity. rsc.orgnih.gov
Future research efforts should include:
Systematic SAR Studies: Comprehensive libraries of this compound derivatives should be synthesized and screened to build detailed SAR models. This involves modifying substituents at each available position on the bicyclic core and analyzing the impact on activity against specific biological targets. nih.gov
Structural Biology: Obtaining co-crystal structures of active derivatives bound to their target proteins is crucial. researchgate.net This provides invaluable insight into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern binding affinity and selectivity, guiding future rational drug design. mdpi.com
Mechanistic Elucidation: For compounds that show promising activity, it is vital to move beyond simple potency measurements. Future work must focus on elucidating the precise mechanism of action, determining whether compounds act as competitive, allosteric, or other types of inhibitors. rsc.org
The table below summarizes known SAR insights from the closely related pyrazolo[1,5-a]pyrimidine scaffold, which can serve as a guide for future studies on pyrazolo[1,5-a]pyrazine derivatives.
| Position | Modification | Biological Target/Activity | Effect on Activity | Citation(s) |
| Position 3 | Amide bond of picolinamide (B142947) | TrkA Kinase | Significantly enhanced activity. | mdpi.com |
| Position 5 | 2,5-difluorophenyl-substituted pyrrolidine | TrkA Kinase | Further increased Trk inhibition. | mdpi.com |
| Position 7 | Methylation (N-Me) | Antitubercular Activity | Loss of activity, disrupts hydrogen bond donor capability. | nih.gov |
| Position 7 | Morpholine group | Kinase Selectivity | Improved selectivity by reducing off-target effects. | mdpi.com |
| General | Fluorine incorporation | Trk Kinase | Enhanced interactions with Asn655 residue. | mdpi.com |
| General | Pyridine (B92270) ring | Trk Kinase | Supported hydrophobic interactions, contributing to potency. | mdpi.com |
Identification and Validation of Novel Biological Targets
While the pyrazolo[1,5-a]pyrimidine scaffold is known to inhibit a range of biological targets, the full target space for the pyrazolo[1,5-a]pyrazine system is likely unexplored. Identifying new and clinically relevant targets for this compound derivatives is a critical future objective.
Current and potential targets for related scaffolds include:
Protein Kinases: This is the most established target class. Derivatives have shown potent activity against Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDKs), EGFR, B-Raf, and MEK. rsc.orgmdpi.comnih.govnih.gov Future screening should assess this compound derivatives against broad kinase panels to identify novel and selective inhibitors. nih.govrsc.org
Innate Immunity Modulators: Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Toll-like receptor 4 (TLR4) signaling, highlighting their potential in treating inflammatory conditions. nih.gov This opens a promising avenue for exploring the immunomodulatory effects of the pyrazolo[1,5-a]pyrazine scaffold.
Antitubercular Targets: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for antitubercular agents, although the exact mechanism can vary and is not always related to common pathways like cell-wall biosynthesis. nih.govnih.gov
GABA-A Receptors: Certain pyrazolo[1,5-a]quinazoline analogues have been evaluated for their binding affinity to GABA-A receptor subtypes, suggesting a potential role in neuroscience. nih.gov
A key challenge will be to employ unbiased screening methods, such as phenotypic screening and chemoproteomics, to identify entirely new cellular targets and pathways modulated by this scaffold, moving beyond the established target families.
Application of Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization
The complexity of drug discovery, with its vast chemical space and multi-parameter optimization problems, presents a significant challenge that can be addressed by computational methods. The application of artificial intelligence (AI) and machine learning (ML) is a major future direction for accelerating the development of this compound-based therapeutics. mdpi.com
Future applications in this area include:
Predictive Modeling: ML models, particularly deep neural networks and graph neural networks, can be trained on existing data from related scaffolds to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel virtual compounds. mdpi.comastrazeneca.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrazolo[1,5-a]pyrazine scaffold, optimized for binding to a specific target or for a desired activity profile. This can drastically expand the chemical space explored beyond what is achievable through traditional medicinal chemistry intuition.
AI-Powered Screening: AI-driven virtual screening platforms can rapidly dock millions or even billions of virtual compounds into a target's binding site, identifying potential hits with much greater speed and lower cost than physical high-throughput screening. nih.govdntb.gov.ua This approach has already proven successful in identifying a potent pyrazolo[1,5-a]pyrimidine derivative targeting TLR4. nih.gov
SAR Interpretation: ML algorithms can help decipher complex SAR patterns from large datasets, identifying subtle structural features that are critical for activity and selectivity, thereby guiding the next round of molecular design. astrazeneca.com
The primary challenge in this domain is the need for high-quality, curated datasets. A concerted effort to generate and share robust experimental data for the pyrazolo[1,5-a]pyrazine class will be essential to train accurate and predictive AI models that can truly accelerate the discovery pipeline. astrazeneca.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
